molecular formula C26H25N5O3S B12152036 N-[(E)-(3-methoxyphenyl)methylideneamino]-2-[[4-(4-methoxyphenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

N-[(E)-(3-methoxyphenyl)methylideneamino]-2-[[4-(4-methoxyphenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

Cat. No.: B12152036
M. Wt: 487.6 g/mol
InChI Key: ZONXFMBOSOGQDV-YUMHPJSZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-(3-methoxyphenyl)methylideneamino]-2-[[4-(4-methoxyphenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide is a complex organic compound that features a triazole ring, methoxy groups, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(3-methoxyphenyl)methylideneamino]-2-[[4-(4-methoxyphenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Methoxy Groups: Methoxy groups are usually introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Sulfanyl Linkage Formation: The sulfanyl linkage is formed by reacting thiol groups with appropriate electrophiles.

    Final Coupling: The final step involves coupling the triazole derivative with the methoxyphenyl and methylphenyl groups under suitable conditions, often using catalysts like palladium or copper.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(3-methoxyphenyl)methylideneamino]-2-[[4-(4-methoxyphenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and sulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(E)-(3-methoxyphenyl)methylideneamino]-2-[[4-(4-methoxyphenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its triazole ring and methoxy groups.

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: Used in the synthesis of advanced polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(E)-(3-methoxyphenyl)methylideneamino]-2-[[4-(4-methoxyphenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or inhibit.

    Pathways Involved: The compound may modulate signaling pathways, enzyme activities, or gene expression, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(E)-(2-methoxyphenyl)methylideneamino]-2-[[4-(4-methoxyphenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
  • **N-[(E)-(4-methoxyphenyl)methylideneamino]-2-[[4-(4-methoxyphenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

Uniqueness

N-[(E)-(3-methoxyphenyl)methylideneamino]-2-[[4-(4-methoxyphenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide is unique due to its specific substitution pattern and the presence of both methoxy and sulfanyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H25N5O3S

Molecular Weight

487.6 g/mol

IUPAC Name

N-[(Z)-(3-methoxyphenyl)methylideneamino]-2-[[4-(4-methoxyphenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H25N5O3S/c1-18-7-9-20(10-8-18)25-29-30-26(31(25)21-11-13-22(33-2)14-12-21)35-17-24(32)28-27-16-19-5-4-6-23(15-19)34-3/h4-16H,17H2,1-3H3,(H,28,32)/b27-16-

InChI Key

ZONXFMBOSOGQDV-YUMHPJSZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)N/N=C\C4=CC(=CC=C4)OC

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NN=CC4=CC(=CC=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.